(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol
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Overview
Description
(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a hydroxyphenylethyl group, and a pyrrolidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the hydroxyphenylethyl group, and the attachment of the pyrrolidinyl group. Common synthetic routes may involve the use of reagents such as sodium hydride, bromobenzene, and pyrrolidine under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxyphenylethyl group.
1-Hydroxy-1-methylethyl phenyl ketone: Shares structural similarities with the hydroxyphenylethyl group.
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Another compound with a hydroxyphenylethyl group.
Uniqueness
What sets (1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-(pyrrolidin-1-yl)propan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H30N2O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxy-1-phenylethyl)amino]-3-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C23H30N2O4/c26-16-20(17-6-2-1-3-7-17)24-19(15-25-10-4-5-11-25)23(27)18-8-9-21-22(14-18)29-13-12-28-21/h1-3,6-9,14,19-20,23-24,26-27H,4-5,10-13,15-16H2/t19-,20?,23-/m1/s1 |
InChI Key |
KCOJIVDUPSTVRN-GGFVOEBESA-N |
Isomeric SMILES |
C1CCN(C1)C[C@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
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